Potency in Elevating Cortical Acetylcholine In Vivo
In a direct head-to-head study in rats, Huperzine A demonstrated significantly higher potency in elevating extracellular acetylcholine (ACh) levels in the cortex compared to donepezil and rivastigmine. The study used in vivo microdialysis to quantify ACh concentration changes following intraperitoneal administration of each compound. Huperzine A was 8-fold more potent than donepezil and 2-fold more potent than rivastigmine [1].
| Evidence Dimension | In vivo potency in elevating cortical acetylcholine |
|---|---|
| Target Compound Data | Huperzine A dose range: 0.25-0.75 µmol/kg (i.p.) |
| Comparator Or Baseline | Donepezil (2-6 µmol/kg i.p.) and Rivastigmine (0.75-1.5 µmol/kg i.p.) |
| Quantified Difference | Huperzine A was 8-fold more potent than donepezil and 2-fold more potent than rivastigmine |
| Conditions | In vivo microdialysis study in rat cortex following i.p. injection |
Why This Matters
Higher potency in elevating brain ACh levels in vivo translates to a potentially more effective cholinergic enhancement at lower molar doses, which can be a critical factor for researchers designing efficacy studies.
- [1] Liang YQ, Tang XC. Comparative effects of huperzine A, donepezil and rivastigmine on cortical acetylcholine level and acetylcholinesterase activity in rats. Neurosci Lett. 2004;361(1-3):56-59. View Source
